molecular formula C15H23NO3S B2361804 cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1706163-73-6

cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2361804
CAS No.: 1706163-73-6
M. Wt: 297.41
InChI Key: MOXWUJCOLMDRLA-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound known for its distinctive bicyclic structure. Its unique chemical properties have garnered attention for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves a multi-step process. Starting with the preparation of cyclohex-3-en-1-ylmethanone through a series of chemical reactions, including:

  • Aldol Condensation: : Aldol condensation of cyclohexanone with formaldehyde to form the corresponding aldol product.

  • Cyclization: : Cyclization of the aldol product to produce cyclohex-3-en-1-ylmethanone.

  • Sulfonation: : Introduction of a methylsulfonyl group via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

For industrial-scale production, these reactions are optimized for yield and efficiency. Common industrial methods may involve:

  • Catalysis: : Use of catalysts to enhance reaction rates and selectivity.

  • High-throughput Screening: : Implementation of high-throughput techniques to streamline reaction conditions and product isolation.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone undergoes several types of chemical reactions, such as:

  • Oxidation: : Transformation of the compound through oxidation, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the compound using hydrogen gas or metal hydrides.

  • Substitution: : Electrophilic and nucleophilic substitution reactions in the presence of suitable reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Solvents: : Organic solvents like dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted products depending on the conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is often used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, the compound is explored for its potential as a biochemical probe. Researchers investigate its interactions with biological macromolecules to understand its binding affinity and specificity.

Medicine

In medicine, the compound's unique structure makes it a candidate for drug development. Its potential therapeutic applications are under investigation for targeting specific molecular pathways.

Industry

Industrially, the compound is utilized in the synthesis of specialty chemicals. Its reactivity and functional groups make it valuable for producing derivatives used in materials science and catalysis.

Mechanism of Action

The mechanism by which cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or modulating their activity.

  • Pathways Involved: : Involvement in signaling pathways, influencing cellular processes like apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone Derivatives: : Compounds like cyclohexanone and its derivatives share structural similarities and chemical properties.

  • Bicyclic Compounds: : Other bicyclic compounds, including azabicyclo[3.2.1]octane derivatives, exhibit similar reactivity and applications.

Uniqueness

What sets cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone apart is its unique combination of a cyclohexenyl ring with an azabicyclic structure, coupled with the methylsulfonyl functional group. This configuration grants it distinctive chemical reactivity and biological activity profiles, making it a versatile compound for research and industrial applications.

Hope this rundown gives you a comprehensive insight into the fascinating world of this compound!

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-3,11-14H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXWUJCOLMDRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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